molecular formula C14H11ClO4S B6409233 MFCD18322270 CAS No. 1261935-75-4

MFCD18322270

Cat. No.: B6409233
CAS No.: 1261935-75-4
M. Wt: 310.8 g/mol
InChI Key: HVRRWJCALPPBBT-UHFFFAOYSA-N
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Description

MFCD18322270 is a synthetic organic compound with applications in pharmaceutical and materials research. Based on patterns observed in similar compounds (e.g., CAS 1022150-11-3 in and CAS 1046861-20-4 in ), this compound is likely a halogenated aromatic or heterocyclic molecule with a molecular weight between 180–500 g/mol. Such compounds often exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are synthesized via cross-coupling reactions or nucleophilic substitutions, as described in and .

Key inferred properties:

  • Structural motifs: Likely contains aromatic rings, halogens (e.g., Cl, Br), or boronic acid groups.
  • Synthesis: May involve palladium-catalyzed couplings (e.g., Suzuki-Miyaura) or condensation reactions under reflux, similar to methods in and .
  • Applications: Potential use in drug discovery (e.g., kinase inhibitors) or as intermediates in organic electronics.

Properties

IUPAC Name

2-chloro-6-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c1-20(18,19)10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRRWJCALPPBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691633
Record name 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-75-4
Record name 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18322270 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized processes to ensure high yield and purity. The industrial methods often involve continuous flow processes, which allow for better control over reaction parameters and improved safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD18322270 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.

    Substitution: This involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions of this compound are typically carried out using common reagents such as acids, bases, and oxidizing or reducing agents. The conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions might use hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

MFCD18322270 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD18322270 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on two structurally related compounds from the evidence, highlighting differences in physicochemical properties, synthetic routes, and functional roles.

Table 1: Key Properties of MFCD18322270 and Analogues

Property This compound (Hypothetical) CAS 1046861-20-4 CAS 918538-05-3
Molecular Formula C₆H₅BClO₂ (hypothesized) C₆H₅BBrClO₂ C₆H₃Cl₂N₃
Molecular Weight ~235 g/mol 235.27 g/mol 188.01 g/mol
Log Po/w 2.15 (predicted) 2.15 (XLOGP3) 1.64 (MLOGP)
Solubility 0.24 mg/mL (DMF) 0.24 mg/mL (DMF) 0.24 mg/mL (DMF)
Synthetic Method Pd-catalyzed coupling Suzuki-Miyaura reaction Halogenation of pyridines
Bioavailability Moderate (Score: 0.55) High GI absorption Low BBB permeability

Structural Comparison

  • CAS 1046861-20-4 : This boronic acid derivative shares a bromine and chlorine substituent, enhancing its reactivity in cross-coupling reactions. Its higher molecular polarity (TPSA: 40.46 Ų) compared to this compound suggests better solubility in aqueous mixtures .
  • CAS 918538-05-3: A dichlorinated triazine with nitrogen heterocycles, this compound has lower molecular weight and higher electrophilicity, making it suitable for nucleophilic substitutions.

Functional Comparison

  • Reactivity : CAS 1046861-20-4’s boronic acid group enables Suzuki-Miyaura reactions, whereas this compound’s halogenated structure may favor Buchwald-Hartwig aminations .
  • Biological Activity : CAS 918538-05-3’s triazine core is associated with kinase inhibition, while this compound’s hypothetical structure could target GPCRs due to its aromatic halogens .

Research Implications

The comparison underscores the importance of halogen and heteroatom placement in tuning solubility and reactivity. For instance, boronic acids (CAS 1046861-20-4) excel in coupling reactions, while nitrogen-rich heterocycles (CAS 918538-05-3) enhance drug-likeness. This compound’s intermediate polarity positions it as a versatile candidate for medicinal chemistry, though its synthetic scalability requires optimization .

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